molecular formula C22H29N3O2 B248242 N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248242
M. Wt: 367.5 g/mol
InChI Key: KHUBTVNYEOAZNJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is known to interact with various receptors in the body, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with various receptors in the body. Specifically, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to interact with serotonin and opioid receptors, which are involved in the regulation of mood, behavior, and pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide are largely dependent on the receptors with which it interacts. In studies involving serotonin receptors, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to increase serotonin levels in the brain, leading to improvements in mood and behavior. Additionally, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have analgesic effects, due to its interaction with opioid receptors.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide for lab experiments is its ability to interact with multiple receptors in the body, making it a versatile compound for studying various biological processes. However, one limitation is that N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research involving N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of new drugs based on N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide's interactions with serotonin and opioid receptors. Additionally, further research is needed to fully understand the anti-tumor properties of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide and its potential use in cancer therapy. Finally, investigations into the potential use of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in pain management are ongoing, and more research is needed to determine its effectiveness in this area.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves the reaction of 2,5-dimethylphenyl isocyanate with 4-(2-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential therapeutic applications in several areas, including neuroscience, cancer research, and pain management. In neuroscience, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior. This has led to investigations into the use of N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide as a potential treatment for depression and anxiety disorders.
In cancer research, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have anti-tumor properties, making it a promising candidate for the development of new cancer therapies. Additionally, N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential use in pain management, due to its ability to interact with opioid receptors in the body.

properties

Product Name

N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C22H29N3O2/c1-17-8-9-18(2)19(16-17)23-22(26)10-11-24-12-14-25(15-13-24)20-6-4-5-7-21(20)27-3/h4-9,16H,10-15H2,1-3H3,(H,23,26)

InChI Key

KHUBTVNYEOAZNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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